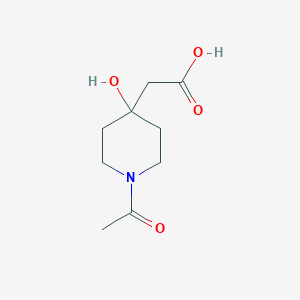

2-(1-Acetyl-4-hydroxypiperidin-4-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(1-acetyl-4-hydroxypiperidin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-7(11)10-4-2-9(14,3-5-10)6-8(12)13/h14H,2-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCUYGLXPDDWFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Acetyl-4-hydroxypiperidin-4-yl)acetic acid involves multiple steps. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Acetyl-4-hydroxypiperidin-4-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Analgesic Properties

Recent studies have indicated that derivatives of piperidine, similar to 2-(1-Acetyl-4-hydroxypiperidin-4-yl)acetic acid, exhibit significant analgesic properties. For instance, compounds with a piperidinyl structure have been evaluated for their ability to inhibit soluble epoxide hydrolase, a target implicated in pain pathways. These studies demonstrate that such compounds can effectively reduce pain responses in murine models, indicating potential for development as analgesics .

Anti-inflammatory Activity

The compound's structural features suggest it may possess anti-inflammatory properties. Research has shown that derivatives can inhibit nitric oxide production in activated glial cells, which is crucial for managing neuroinflammation. This suggests a pathway for developing treatments for conditions characterized by chronic inflammation .

Cosmetic Formulations

In the cosmetic industry, this compound can be utilized as an active ingredient due to its skin-conditioning properties. Its ability to enhance skin hydration and improve the stability of formulations makes it a valuable component in topical applications. The compound's compatibility with various polymers allows for innovative formulations that can deliver active ingredients effectively while ensuring safety and stability .

Case Study 1: Analgesic Efficacy

A study conducted on piperidine derivatives demonstrated that compounds similar to this compound showed significant analgesic effects comparable to morphine. The behavioral tests on murine models indicated a reduction in pain responses after administration of these compounds .

Case Study 2: Cosmetic Application

In a formulation study aimed at enhancing skin hydration, the inclusion of this compound resulted in improved moisture retention and skin feel. The experimental design utilized response surface methodology to optimize formulation parameters, confirming the compound's efficacy as a skin-conditioning agent .

Wirkmechanismus

The mechanism of action of 2-(1-Acetyl-4-hydroxypiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Substituent Comparisons

| Compound Name | Substituents on Piperidine Ring | Functional Groups | Key Structural Differences |

|---|---|---|---|

| 2-(1-Acetyl-4-hydroxypiperidin-4-yl)acetic acid | 1-Acetyl, 4-hydroxyl, 4-acetic acid | Hydroxyl, acetyl, carboxylic acid | Reference compound |

| 2-(1-Benzylpiperidin-4-yl)acetic acid | 1-Benzyl, 4-acetic acid | Carboxylic acid, benzyl | Bulkier benzyl group vs. acetyl |

| Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate | 1-Benzyl, 4-hydroxyl, 4-ethyl ester | Hydroxyl, ester, benzyl | Ester group instead of carboxylic acid |

| [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid | 4-Ethoxycarbonyl, 1-acetic acid | Ester, carboxylic acid | Ethoxycarbonyl at 4-position |

| 2-(4-(Diphenylmethylene)-1-piperidinyl)acetic acid | 4-Diphenylmethylene, 1-acetic acid | Diphenylmethylene, carboxylic acid | Bulky diphenylmethylene substituent |

- The diphenylmethylene group in 2-(4-(Diphenylmethylene)-1-piperidinyl)acetic acid () introduces steric hindrance, which may limit membrane permeability but improve receptor selectivity.

- Ester derivatives (e.g., Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate) are likely prodrugs, requiring hydrolysis in vivo to release the active carboxylic acid form.

Physicochemical Properties

Table 3: Physical Properties and Stability

Biologische Aktivität

2-(1-Acetyl-4-hydroxypiperidin-4-yl)acetic acid is a compound that has garnered attention in scientific research for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications based on diverse sources.

The compound is characterized by the following chemical structure:

- Molecular Formula : C_{10}H_{15}N_{1}O_{3}

- Molecular Weight : 199.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the hydroxyl group and the acetyl moiety allows for significant hydrogen bonding and electrostatic interactions, which influence biochemical pathways related to neuroprotection and anti-inflammatory responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

-

Neuroprotective Effects :

- Studies indicate that compounds similar to this compound exhibit protective effects against neurodegeneration, particularly in models of Alzheimer's disease. These compounds have been shown to inhibit class II histone deacetylases (HDACs), which are implicated in neurodegenerative processes .

- For instance, a related study demonstrated that certain derivatives could promote neurite outgrowth and protect neuronal cells from oxidative stress-induced damage .

-

Anti-inflammatory Properties :

- The compound has been investigated for its anti-inflammatory potential, particularly through modulation of cytokine production and inhibition of inflammatory pathways. This suggests possible applications in treating inflammatory disorders.

- Antioxidant Activity :

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

Q & A

Basic: What are the key considerations for synthesizing 2-(1-Acetyl-4-hydroxypiperidin-4-yl)acetic acid?

Answer:

Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Critical steps include:

- Acetylation : Introducing the acetyl group at the piperidine nitrogen under anhydrous conditions (e.g., acetic anhydride, base catalyst).

- Hydroxylation : Oxidizing the 4-position of the piperidine ring using agents like KMnO₄ or CrO₃ to introduce the hydroxyl group .

- Acetic Acid Moiety Addition : Condensation with acetic acid derivatives (e.g., ethyl bromoacetate) followed by hydrolysis.

Optimization : Control temperature (40–60°C for acetylation) and solvent polarity (e.g., THF for nucleophilic substitution). Monitor intermediates via TLC or HPLC .

Advanced: How does the hydroxyl group at the 4-position influence the compound’s reactivity in oxidation or reduction reactions?

Answer:

The hydroxyl group enhances polarity and hydrogen-bonding capacity, affecting reaction pathways:

- Oxidation : The hydroxyl group can be oxidized to a ketone using strong oxidants (e.g., KMnO₄), altering the piperidine ring’s electronic environment and creating reactive intermediates for further derivatization .

- Reduction : Selective reduction of the acetyl group (e.g., LiAlH₄) may compete with ring modifications. Steric hindrance from the hydroxyl group can slow reduction rates .

Mechanistic Insight : Use DFT calculations to predict electron density shifts and optimize reaction conditions .

Basic: What analytical techniques are essential for characterizing structural purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., hydroxyl at δ 3.5–4.5 ppm, acetyl CH₃ at δ 2.0–2.2 ppm) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., C₁₀H₁₇NO₅ expected m/z 231.11) and detects impurities .

- X-ray Crystallography : Resolves stereochemistry of the hydroxyl and acetyl groups in crystalline derivatives .

Basic: How do researchers determine solubility and stability under experimental conditions?

Answer:

- Solubility : Test in polar (water, DMSO) and non-polar solvents (ethyl acetate). The hydroxyl and acetic acid groups enhance aqueous solubility, while the acetyl group increases lipophilicity .

- Stability : Conduct accelerated degradation studies (pH 1–13, 40–60°C). The compound may hydrolyze in acidic/basic conditions, degrading the acetyl group .

Advanced: How can structural modifications (e.g., fluorination) improve bioactivity?

Answer:

- Fluorine Substitution : Adding fluorine at the 2-position (as in 2-fluoro derivatives) enhances binding to enzymes (e.g., kinases) via polar interactions and metabolic stability .

- QSAR Studies : Use molecular docking to predict interactions with targets (e.g., comparing hydroxyl vs. methoxy substituents for antimicrobial activity) .

Advanced: What assays are used to evaluate enzyme inhibition or receptor binding?

Answer:

- Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) measure IC₅₀ values against targets like acetylcholinesterase. The acetic acid moiety mimics carboxylate substrates .

- Receptor Binding : Radioligand displacement assays (e.g., for CNS targets) assess affinity. Piperidine derivatives often target σ or NMDA receptors .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

- Control Variables : Standardize assay conditions (pH, temperature, cell lines). For example, antimicrobial activity discrepancies may arise from differences in bacterial strains .

- Structural Verification : Confirm batch purity via LC-MS. Impurities (e.g., unreacted intermediates) can skew bioactivity results .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Use gloves, goggles, and lab coats. The compound may irritate skin/mucous membranes (similar piperidine derivatives are corrosive) .

- Ventilation : Work in a fume hood due to volatile byproducts (e.g., acetic acid during hydrolysis) .

Advanced: How can computational modeling predict interactions with biological targets?

Answer:

- Molecular Dynamics Simulations : Model binding to enzymes (e.g., cyclooxygenase) using software like AutoDock. The hydroxyl group’s hydrogen-bonding capacity is critical for docking accuracy .

- Pharmacophore Mapping : Identify key features (e.g., acetic acid for ionic interactions) using Schrödinger Suite .

Advanced: How to troubleshoot poor yields in coupling reactions involving this compound?

Answer:

- Coupling Agents : Optimize use of EDC/HOBt for amide bond formation. Excess reagent may degrade the hydroxyl group .

- Protection Strategies : Temporarily protect the hydroxyl group (e.g., silylation with TBSCl) to prevent side reactions during acetic acid activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.